2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione
Description
2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its structural complexity and potential biological activity. The presence of multiple functional groups, including an isoindoline-1,3-dione moiety and a spiro[chroman-2,4’-piperidin] system, makes it a versatile candidate for various chemical reactions and biological interactions.
Properties
IUPAC Name |
2-[2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-18-13-23(30-19-8-4-3-7-17(18)19)9-11-24(12-10-23)20(27)14-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQRPTYDSFMXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chroman Ring Formation via Acid-Catalyzed Cyclization
The chroman ring is synthesized from 2-hydroxyacetophenone derivatives. Treatment with γ-keto esters under acidic conditions (H₂SO₄, 80°C) induces cyclization, yielding chroman-4-one intermediates.
Example Protocol :
- 2-Hydroxy-5-methoxyacetophenone (1.0 eq) reacts with ethyl levulinate (1.2 eq) in H₂SO₄ (conc.) at 80°C for 6 hr.
- Neutralization with NaHCO₃ yields chroman-4-one (72% yield).
Spiroannulation via Mannich Reaction
Spirocyclic piperidine formation employs a Mannich reaction between chroman-4-one and 1,5-diaminopentane:
- Chroman-4-one (1.0 eq), 1,5-diaminopentane (1.1 eq), and formaldehyde (2.2 eq) react in ethanol at reflux for 12 hr.
- The resulting imine intermediate undergoes in situ reduction with NaBH₄ (0°C, 2 hr) to afford spiro[chroman-2,4'-piperidin]-4-one (58% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 78°C (reflux) |
| Catalyst | None (thermal) |
| Purification | Silica gel (EtOAc/hexane 3:7) |
Synthesis of 2-(2-Oxoethyl)isoindoline-1,3-dione
Phthalic Anhydride Cyclization
Isoindoline-1,3-dione is prepared via ammonolysis of phthalic anhydride:
- Phthalic anhydride (1.0 eq) reacts with aqueous NH₃ (28%, 5 eq) at 120°C for 3 hr.
- Dehydration yields isoindoline-1,3-dione (89% purity).
Final Coupling Strategies
Nucleophilic Acylation
The spiro[chroman-2,4'-piperidin]-4-one nitrogen attacks the ethyl ketone electrophile:
Reductive Amination
Alternative pathway using a secondary amine and ketone condensation:
- Spiro[chroman-2,4'-piperidin]-4-one (1.0 eq) reacts with 2-(2-aminoethyl)isoindoline-1,3-dione (1.2 eq) in MeOH with NaBH₃CN (1.5 eq) at 25°C for 48 hr.
- Yield: 37% after HPLC purification.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| Nucleophilic Acylation | 41 | 95 | 24 |
| Reductive Amination | 37 | 92 | 48 |
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione and spirocyclic structures, potentially forming alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, such as the carbonyl carbon in the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s potential to interact with various enzymes and receptors makes it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, such as enzymes involved in inflammation or cancer.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, they might be evaluated for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved could include those related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindoline-1,3-dione core but lack the spirocyclic structure.
Spirooxindoles: These compounds feature a spirocyclic oxindole structure, similar to the spiro[chroman-2,4’-piperidin] moiety.
Chroman Derivatives: Compounds containing the chroman structure but without the spirocyclic linkage to piperidine.
Uniqueness
The uniqueness of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione lies in its combination of the isoindoline-1,3-dione core with the spiro[chroman-2,4’-piperidin] structure. This dual functionality provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogs.
Biological Activity
The compound 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds, characterized by its unique bicyclic structure where two rings are interconnected. The presence of functional groups such as isoindoline and piperidine contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, including DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are critical for bacterial replication and cancer cell proliferation respectively.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially disrupting bacterial DNA synthesis through the inhibition of DNA gyrase.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in breast cancer cell lines .
Antimicrobial Effects
In vitro assays have shown that this compound exhibits activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial capability .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via CDK6 inhibition | |
| Antimicrobial | Inhibits DNA gyrase | |
| Enzyme Inhibition | Targets key enzymes involved in DNA replication |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspases and the downregulation of Bcl-2 family proteins .
- Bacterial Infections : Another study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Q & A
Q. What synthetic methodologies are effective for preparing derivatives of isoindoline-1,3-dione with spirocyclic moieties?
A multi-step approach is typically employed:
- Step 1 : Condensation of chroman-2,4'-piperidin-4-one precursors with ethyl isoindoline-1,3-dione derivatives via nucleophilic substitution or Michael addition. For example, refluxing in propanol with catalytic pyridine facilitates ring opening and coupling .
- Step 2 : Purification via gradient elution chromatography (e.g., dichloromethane/methanol) to isolate the target compound. Yield optimization requires careful control of reaction time, temperature, and stoichiometry .
- Validation : Confirm purity using TLC (Rf values) and structural integrity via H/C NMR and HRMS .
Q. How can crystallographic techniques resolve the spatial configuration of the spiro[chroman-2,4'-piperidin] core?
- Data Collection : Use a Stoe IPDS-2 diffractometer with graphite-monochromated X-rays (e.g., Mo-Kα radiation) to collect high-resolution diffraction data .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include monoclinic symmetry (space group C2/c) and Z-value calculations to validate unit cell dimensions .
- Output : Generate ORTEP diagrams to visualize bond angles and torsional strain in the spirocyclic system .
Q. What preliminary assays evaluate the biological activity of this compound?
- In vitro Screening : Test anticonvulsant or CNS-depressant activity using murine models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). Dose-response curves and ED values provide mechanistic insights .
- Target Identification : Use molecular docking to assess affinity for γ-aminobutyric acid (GABA) receptors or voltage-gated ion channels, leveraging the isoindoline-dione pharmacophore .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chroman ring) influence pharmacological efficacy?
- SAR Studies : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -OCH, -Cl) at the 4-position of the chroman ring. Compare IC values in enzyme inhibition assays (e.g., HDAC or kinase targets) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* basis set) to correlate substituent effects with electronic properties (HOMO-LUMO gaps) and binding energy .
Q. What challenges arise in characterizing polymorphic forms of this compound, and how are they addressed?
- Polymorph Screening : Use solvent evaporation (e.g., ethanol, DMSO) or slurry conversion under controlled humidity/temperature to isolate forms. Monitor via PXRD and DSC to differentiate crystalline phases .
- Stability Testing : Accelerated aging studies (40°C/75% RH) identify the thermodynamically stable polymorph. Raman spectroscopy tracks phase transitions under stress .
Q. How can computational tools streamline reaction optimization for large-scale synthesis?
- Reaction Path Search : Apply quantum chemical methods (e.g., AFIR or NEB) to map energy barriers for key steps like spirocyclization. Machine learning models predict optimal conditions (solvent, catalyst) from historical data .
- Throughput Enhancement : Use microfluidic reactors for rapid screening of temperature/pH effects on yield and enantiomeric excess .
Q. What analytical techniques detect degradation products under physiological conditions?
- Forced Degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via LC-MS/MS to identify hydrolyzed isoindoline-dione or oxidized piperidinone byproducts .
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze using high-resolution mass spectrometry (Q-TOF) .
Q. How does the compound’s solid-state stability impact formulation development?
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) quantifies moisture uptake, which may destabilize the spirocyclic structure. Lyophilization or co-crystallization with hydrophobic excipients (e.g., stearic acid) mitigates this .
- Compatability Studies : Use FTIR and DSC to detect interactions with common tablet binders (e.g., lactose, PVP) during preformulation .
Data Contradictions and Resolution
Q. Discrepancies in reported crystallographic parameters: How to reconcile them?
- Case : Variations in unit cell dimensions (e.g., β-angle differences in monoclinic systems) may arise from temperature-dependent lattice expansion or disordered solvent molecules .
- Resolution : Re-refine raw diffraction data using Olex2 or Jana2020, applying TWIN/BASF corrections for twinned crystals .
Q. Conflicting bioactivity data across studies: What factors contribute?
- Source : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay protocols (e.g., serum concentration, incubation time) alter apparent potency .
- Mitigation : Standardize assays per OECD guidelines and validate using reference compounds (e.g., valproic acid for anticonvulsant models) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
